molecular formula C16H25N3O2 B248545 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

Cat. No. B248545
M. Wt: 291.39 g/mol
InChI Key: QOMKLXICBPQQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.

Mechanism of Action

3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK plays a critical role in the activation of B cells, which are involved in the immune response. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, which can help reduce the symptoms of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been shown to have a selective and potent inhibitory effect on BTK. It has been shown to reduce the activation and proliferation of B cells, leading to a decrease in the production of inflammatory cytokines. In preclinical studies, 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has also been shown to have an effect on other immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its selectivity and potency in inhibiting BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the development and application of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases and B-cell malignancies. Another area of focus is the development of more selective and potent BTK inhibitors with fewer off-target effects. Additionally, research is needed to better understand the long-term safety and efficacy of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide in clinical settings.

Synthesis Methods

The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the piperazine ring through a cyclization reaction. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

properties

Product Name

3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-14-5-4-6-15(13-14)21-2/h4-6,13H,3,7-12H2,1-2H3,(H,17,20)

InChI Key

QOMKLXICBPQQKA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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